.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1?3)-O-.alpha.-D-galactopyra
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Overview
Description
alpha-D-Galactopyranuronic acid, O-6-deoxy-beta-L-galactopyranosyl-(1→3)-O-alpha-D-galactopyranosyl-(1→3)-, homopolymer is a complex carbohydrate derivative It is a polysaccharide composed of repeating units of galactopyranuronic acid and galactopyranosyl residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of .alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer typically involves the following steps:
Monomer Preparation: The individual monosaccharides, .alpha.-D-Galactopyranuronic acid and O-6-deoxy-.beta.-L-galactopyranosyl, are synthesized or extracted from natural sources.
Glycosidic Bond Formation: These monomers are linked through glycosidic bonds. This step often requires the use of catalysts such as acids or enzymes to facilitate the formation of the 1→3 linkages.
Polymerization: The glycosidic bonds are formed repeatedly to create the homopolymer. This process can be controlled to achieve the desired molecular weight and polymer length.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Fermentation Processes: Utilizing microbial fermentation to produce the monomers, followed by chemical or enzymatic polymerization.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer can undergo various chemical reactions, including:
Oxidation: The uronic acid groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the uronic acid groups to alcohols.
Substitution: Functional groups on the sugar residues can be substituted with other chemical groups, altering the properties of the polymer.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acids or enzymes to facilitate glycosidic bond formation.
Major Products
Oxidized Derivatives: Aldehydes or carboxylic acids.
Reduced Derivatives: Alcohols.
Substituted Polymers: Polymers with various functional groups attached.
Scientific Research Applications
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer has diverse applications in scientific research:
Chemistry: Used as a model compound for studying polysaccharide synthesis and degradation.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Industry: Used in the production of biodegradable materials and as a thickening agent in food and cosmetics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interacts with specific proteins and enzymes, influencing biological processes.
Pathways Involved: Participates in cell signaling pathways, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
.alpha.-D-Galactopyranuronic acid: A simpler form of the compound without the additional galactopyranosyl residues.
O-6-deoxy-.beta.-L-galactopyranosyl: Another related compound with similar structural features.
Uniqueness
.alpha.-D-Galactopyranuronic acid, O-6-deoxy-.beta.-L-galactopyranosyl-(1→3)-O-.alpha.-D-galactopyranosyl-(1→3)-, homopolymer is unique due to its specific glycosidic linkages and the combination of uronic acid and deoxy sugar residues, which confer distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of alpha-D-Galactopyranuronic acid, O-6-deoxy-beta-L-galactopyranosyl-(1→3)-O-alpha-D-galactopyranosyl-(1→3)-, homopolymer, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
194237-89-3 |
---|---|
Molecular Formula |
C14H20BrNSi |
Molecular Weight |
0 |
Origin of Product |
United States |
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